3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile
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Overview
Description
3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile: is a chemical compound with the molecular formula C10H8N6 It is characterized by the presence of a triazine ring substituted with two amino groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile typically involves the reaction of 4,6-diamino-1,3,5-triazine with benzonitrile derivatives.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the triazine ring.
Reduction: Reduction reactions can target the nitrile group to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups or the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Medicine: In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The triazine ring is a common motif in many pharmacologically active compounds .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The amino groups and the triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate: This compound shares the triazine ring and amino groups but differs in the presence of a guanidine moiety.
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but with a phenyl group instead of a benzonitrile group.
1,3,5-Triazin-2(1H)-one, 4,6-diamino-: This compound has a triazine ring with amino groups but includes an oxo group.
Properties
Molecular Formula |
C10H8N6 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile |
InChI |
InChI=1S/C10H8N6/c11-5-6-2-1-3-7(4-6)8-14-9(12)16-10(13)15-8/h1-4H,(H4,12,13,14,15,16) |
InChI Key |
JGWCRJHBASKECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)N)N)C#N |
Origin of Product |
United States |
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